Tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate is a complex organic compound that features a quinazoline core, a piperidine ring, and a tert-butyl ester group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as a kinase inhibitor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Quinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Piperidine Ring: This step involves nucleophilic substitution reactions where the piperidine ring is attached to the quinazoline core.
Formation of the Tert-butyl Ester: The final step involves esterification reactions using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can occur at the quinazoline core, potentially leading to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, affecting various cellular pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its kinase inhibition properties.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through kinase inhibition. It targets specific kinases such as the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and RET-tyrosine kinase. By inhibiting these kinases, the compound can interfere with cellular signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Vandetanib: A similar compound that also targets VEGFR, EGFR, and RET-tyrosine kinase.
Gefitinib: Another kinase inhibitor targeting EGFR.
Erlotinib: Similar to gefitinib, it targets EGFR and is used in cancer therapy.
Uniqueness
Tert-butyl 4-((4-chloro-7-methoxyquinazolin-6-yl)oxy)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other kinase inhibitors. Its tert-butyl ester group may enhance its stability and bioavailability.
Properties
IUPAC Name |
tert-butyl 4-(4-chloro-7-methoxyquinazolin-6-yl)oxypiperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O4/c1-19(2,3)27-18(24)23-7-5-12(6-8-23)26-16-9-13-14(10-15(16)25-4)21-11-22-17(13)20/h9-12H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBFOAWOTXARGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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